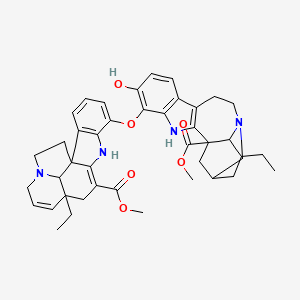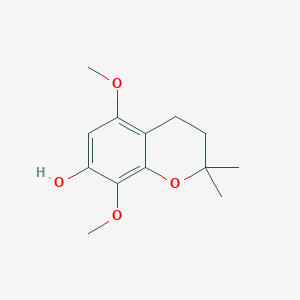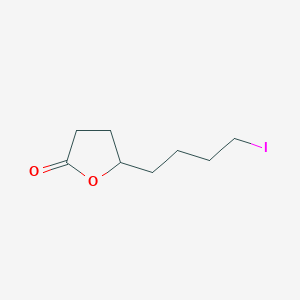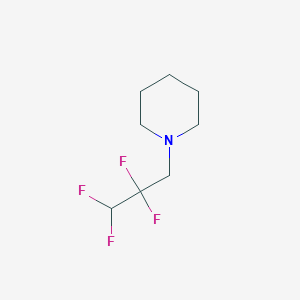
Dehydrotetrastachyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrotetrastachyne is a compound of significant interest in the field of organic chemistry It is known for its unique structure and reactivity, making it a valuable subject for various scientific studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dehydrotetrastachyne typically involves complex organic reactions. One common method includes the use of transition metal-catalyzed cycloaromatisation of polyunsaturated acyclic building blocks. For instance, rhodium-catalyzed tetradehydro-Diels–Alder reactions of enediynes can be employed to produce highly substituted aromatic rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Dehydrotetrastachyne undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Dehydrotetrastachyne has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for creating new materials.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Wirkmechanismus
The mechanism by which dehydrotetrastachyne exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Tetradehydro-Diels–Alder Reaction Products: These compounds share similar structural features and reactivity.
Polyunsaturated Acyclic Building Blocks: These compounds are used in similar synthetic processes and have comparable applications.
Uniqueness: Dehydrotetrastachyne is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form highly substituted aromatic rings through cycloaromatisation sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
91853-53-1 |
|---|---|
Molekularformel |
C42H48N4O6 |
Molekulargewicht |
704.9 g/mol |
IUPAC-Name |
methyl 12-ethyl-6-[(17-ethyl-6-hydroxy-1-methoxycarbonyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-5-yl)oxy]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C42H48N4O6/c1-5-24-19-23-20-42(39(49)51-4)34-26(13-17-46(22-23)36(24)42)25-11-12-29(47)33(31(25)43-34)52-30-10-7-9-28-32(30)44-35-27(37(48)50-3)21-40(6-2)14-8-16-45-18-15-41(28,35)38(40)45/h7-12,14,23-24,36,38,43-44,47H,5-6,13,15-22H2,1-4H3 |
InChI-Schlüssel |
KCVFUQASWJSPBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5OC6=CC=CC7=C6NC8=C(CC9(C=CCN1C9C78CC1)CC)C(=O)OC)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)



![3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14364288.png)

![Diethyl 4-[(4-nitrophenyl)methylidene]hepta-2,5-dienedioate](/img/structure/B14364297.png)
![4-Hydroxy-3,5-bis[(4-hydroxyanilino)methyl]benzoic acid](/img/structure/B14364303.png)


